N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a propanamide chain containing a methoxyisoxazole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Acetamidophenyl Intermediate: Starting with a suitable aniline derivative, the acetamido group can be introduced through acetylation using acetic anhydride under acidic conditions.
Introduction of the Methoxyisoxazole Moiety: The methoxyisoxazole ring can be synthesized separately through cyclization reactions involving appropriate precursors such as methoxy-substituted nitriles and hydrazines.
Coupling of Intermediates: The final step involves coupling the acetamidophenyl intermediate with the methoxyisoxazole intermediate using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)butanamide: Similar structure with a butanamide chain instead of propanamide.
N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)ethanamide: Similar structure with an ethanamide chain.
N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)pentanamide: Similar structure with a pentanamide chain.
Uniqueness
The uniqueness of N-(3-acetamidophenyl)-3-(3-methoxyisoxazol-5-yl)propanamide lies in its specific combination of functional groups and molecular structure, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H17N3O4 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C15H17N3O4/c1-10(19)16-11-4-3-5-12(8-11)17-14(20)7-6-13-9-15(21-2)18-22-13/h3-5,8-9H,6-7H2,1-2H3,(H,16,19)(H,17,20) |
InChI Key |
RRWNTGQXTIJWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCC2=CC(=NO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.